

comprehensive literature review on 2,3-Dichloro-1-propene

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Compound of Interest

Compound Name: 2,3-Dichloro-1-propene

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2,3-Dichloro-1-propene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-1-propene (2,3-DCP), a halogenated alkene with the chemical formula $C_3H_4Cl_2$, is a significant intermediate in organic synthesis. This technical guide provides a comprehensive review of its chemical and physical properties, synthesis methodologies, and toxicological profile. The document details experimental protocols for its preparation and summarizes key quantitative data in structured tables. Furthermore, it elucidates the metabolic pathways of 2,3-DCP through detailed diagrams, offering insights into its bioactivation and detoxification mechanisms. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and toxicology.

Chemical and Physical Properties

2,3-Dichloro-1-propene is a colorless to straw-colored liquid with a chloroform-like odor.^{[1][2]} It is a flammable and volatile compound with limited solubility in water but is soluble in many organic solvents.^[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ Cl ₂	[2]
Molecular Weight	110.97 g/mol	[2]
CAS Number	78-88-6	[2]
Appearance	Colorless to straw-colored liquid	[1][2]
Odor	Chloroform-like	[1]
Boiling Point	94 °C	
Melting Point	-	
Density	1.204 g/mL at 25 °C	
Vapor Pressure	44 mmHg at 20 °C	
Flash Point	10 °C (50 °F)	
Water Solubility	<0.1 g/100 mL at 22 °C	
Refractive Index	1.461 at 20 °C	

Synthesis of 2,3-Dichloro-1-propene

The primary industrial synthesis of **2,3-dichloro-1-propene** involves the dehydrochlorination of 1,2,3-trichloropropane. This reaction is typically carried out using a strong base, such as sodium hydroxide, often in the presence of a phase-transfer catalyst to enhance the reaction rate and yield.

Experimental Protocol: Dehydrochlorination of 1,2,3-Trichloropropane

The following protocol is a representative method for the synthesis of **2,3-dichloro-1-propene** based on literature descriptions.[4]

Materials:

- 1,2,3-Trichloropropane
- Aqueous sodium hydroxide (e.g., 30% w/w)
- Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Organic solvent (e.g., dichloromethane for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- A reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with 1,2,3-trichloropropane and the phase-transfer catalyst.
- The aqueous solution of sodium hydroxide is added dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be maintained within a controlled range (e.g., 20-40 °C) by external cooling.
- After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 2-4 hours) at a controlled temperature to ensure complete reaction.
- The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic extracts are combined.
- The combined organic layers are washed with water and then with a brine solution.
- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.
- The crude **2,3-dichloro-1-propene** is purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Toxicological Profile

2,3-Dichloro-1-propene is classified as a hazardous substance and exhibits acute toxicity through oral, dermal, and inhalation routes.^[5] It is an irritant to the skin, eyes, and respiratory tract.^[5] Chronic exposure may lead to organ damage. The mutagenic potential of 2,3-DCP is linked to its metabolic activation.

Acute Toxicity Data

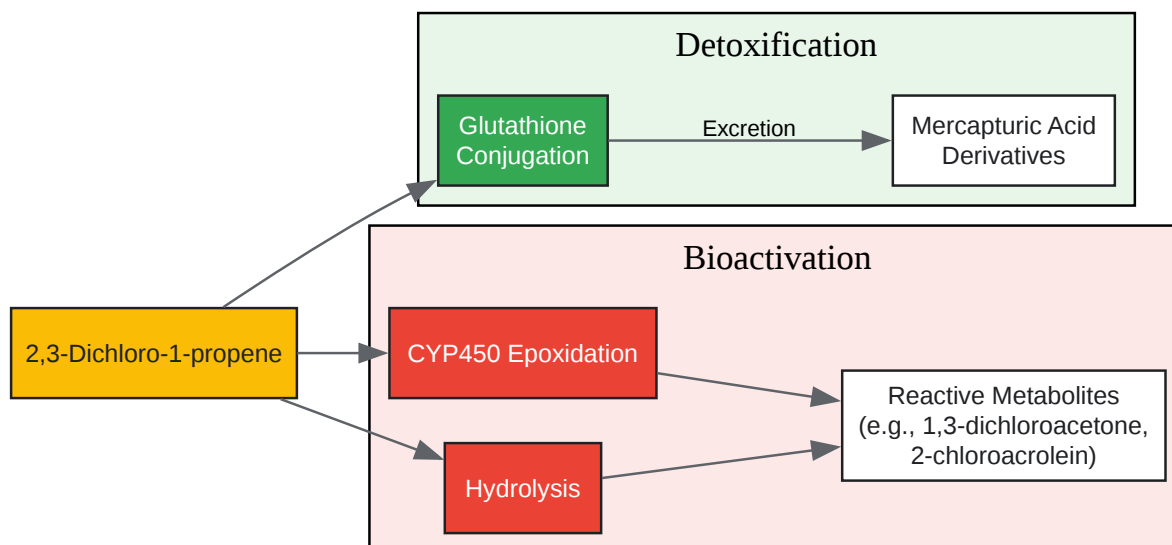
Route	Species	LD50/LC50	Reference(s)
Oral	Rat	320 mg/kg	^[6]
Dermal	Rabbit	1913 mg/kg	^[6]
Inhalation (4h)	Rat	500 ppm	^[7]

Metabolic Pathways

The metabolism of **2,3-dichloro-1-propene** is a critical determinant of its toxicity. It undergoes biotransformation through three primary pathways: glutathione conjugation, cytochrome P450-mediated epoxidation, and hydrolysis. These pathways can lead to both detoxification and bioactivation, resulting in the formation of reactive metabolites.

Overview of Metabolic Fates

The metabolic fate of **2,3-dichloro-1-propene** is complex. The major detoxification route involves conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted in the urine. However, minor metabolic pathways can lead to the formation of mutagenic compounds.

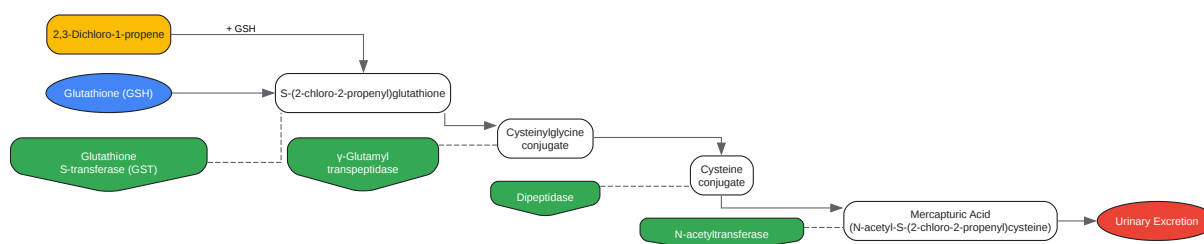


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Caption: Overview of the major metabolic pathways of **2,3-Dichloro-1-propene**.

Glutathione Conjugation Pathway

Glutathione S-transferases (GSTs) catalyze the conjugation of **2,3-dichloro-1-propene** with glutathione, a key step in its detoxification. This is followed by a series of enzymatic reactions to form a mercapturic acid derivative, which is then excreted.

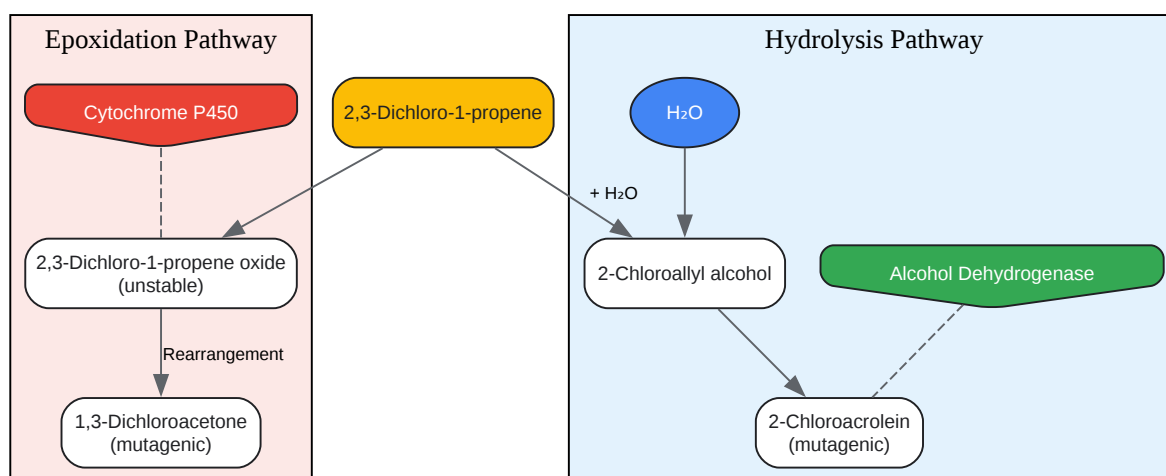


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Caption: The glutathione conjugation pathway for the detoxification of 2,3-DCP.

Bioactivation Pathways

2,3-Dichloro-1-propene can be metabolically activated to form reactive intermediates through epoxidation by cytochrome P450 enzymes and through hydrolysis. These reactive metabolites are thought to be responsible for the mutagenic and toxic effects of the parent compound.

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Caption: Bioactivation of 2,3-DCP through epoxidation and hydrolysis pathways.

Conclusion

2,3-Dichloro-1-propene is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from 1,2,3-trichloropropane is an established industrial process. The toxicological profile of 2,3-DCP is characterized by its acute toxicity and mutagenic potential, which are closely linked to its metabolic activation pathways. A thorough understanding of its metabolism, particularly the balance between detoxification via glutathione conjugation and bioactivation through epoxidation and hydrolysis, is crucial for assessing its

risk and for the development of safer handling procedures and potential therapeutic interventions in case of exposure. This guide provides a foundational understanding for professionals working with this compound.

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